molecular formula C19H20N2O2S2 B2626084 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159827-25-4

8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2626084
CAS No.: 1159827-25-4
M. Wt: 372.5
InChI Key: DTDGVQCCNJPUAD-UHFFFAOYSA-N
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Description

8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:

Industrial Production Methods: Industrial production often utilizes continuous flow systems to enhance reaction efficiency and scalability. Microreactor-based continuous flow systems have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a streamlined approach for large-scale production .

Mechanism of Action

The mechanism of action of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADRVORVFBCMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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